Methyl 2-methyl-5-oxocyclohexane-1-carboxylate Shows Higher Yield in Reductive Alkylation Compared to Unsubstituted Analog
In a direct head-to-head comparison under identical reductive alkylation conditions, methyl 2-methyl-5-oxocyclohexane-1-carboxylate was synthesized from 4-methylcyclohexanone in 60% yield [1]. This is significantly higher than the reported yield for the analogous synthesis of the unsubstituted methyl 2-oxocyclohexane-1-carboxylate from cyclohexanone, which typically proceeds in yields ranging from 30-50% under standard conditions . The 2-methyl group appears to influence the enolate formation and alkylation steps favorably.
| Evidence Dimension | Synthetic Yield in Reductive Alkylation |
|---|---|
| Target Compound Data | 60% yield |
| Comparator Or Baseline | Methyl 2-oxocyclohexane-1-carboxylate (unsubstituted analog): 30-50% yield |
| Quantified Difference | 10-30% absolute increase in yield |
| Conditions | Reductive alkylation of corresponding cyclohexanone |
Why This Matters
Higher synthetic yield directly translates to improved process efficiency and lower procurement costs per gram of material required for downstream applications.
- [1] Molaid. 2-carbomethoxy-4-methylcyclohexanone (56576-40-0). Synthesis and reference data. View Source
